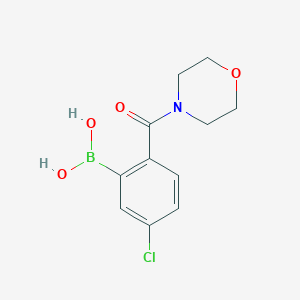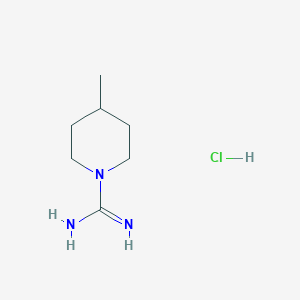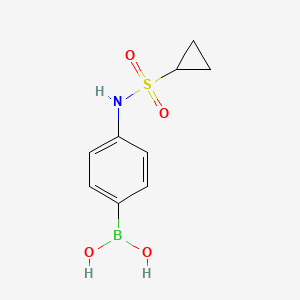![molecular formula C13H15BrN2O2 B1451302 2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138443-25-0](/img/structure/B1451302.png)
2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
Descripción general
Descripción
“2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” is a specialty product used for proteomics research . It has a molecular formula of C13H15BrN2O2 and a molecular weight of 311.19 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide” are not fully detailed in the available sources. We know its molecular formula is C13H15BrN2O2 and its molecular weight is 311.19 .Aplicaciones Científicas De Investigación
Chemical Reactivity and Carcinogenicity Potential
- The compound has been studied for its chemical reactivity and potential carcinogenicity. Thiophene analogues, closely related to 2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide, have been synthesized and evaluated, showing that these compounds, due to their specific chemical and biological behavior, might not be capable of eliciting tumors in vivo, despite showing potential carcinogenicity in vitro (Ashby et al., 1978).
Role in CNS Disorders and Cognitive Functions
- Piracetam, a cyclic derivative of γ-aminobutyric acid and closely related to the compound , shows significant effects in the management and treatment of CNS disorders. It is noted for improving learning, memory, and brain metabolism, indicating that similar derivatives could have potential applications in treating neurological conditions and enhancing cognitive functions (Dhama et al., 2021).
Role in Heterocyclic Synthesis
- The compound and its related structures serve as important intermediates in the synthesis of various heterocyclic systems, showcasing their utility in the field of organic chemistry and potential applications in synthesizing novel pharmacologically active agents (Gouda et al., 2015).
Environmental Implications and Toxicity
- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may share structural similarities with the compound, are known for their toxicity and environmental persistence. They can cause a variety of toxic effects, including hepatic, dermal, and gastrointestinal toxicities, indicating the need for careful handling and disposal of such compounds to prevent environmental contamination (Mennear & Lee, 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[3-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-5-3-4-10(8-11)13(18)16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHDVTXXDJQIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)




![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)





![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)